2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide
Overview
Description
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of trifluoromethyl and hexafluoropropylidene groups, which contribute to its high stability and reactivity. This compound is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide typically involves the reaction of trifluoroacetic acid with hexafluoropropan-2-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Hexafluoropropan-2-ylideneamine: This intermediate is synthesized by reacting hexafluoropropan-2-one with ammonia.
Reaction with Trifluoroacetic Acid: The hexafluoropropan-2-ylideneamine is then reacted with trifluoroacetic acid in the presence of a dehydrating agent to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is widely used in scientific research due to its unique properties:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: The fluorinated groups facilitate strong interactions with protein targets, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the hexafluoropropylidene group.
Hexafluoroisopropyl methacrylate: Contains hexafluoropropyl groups but differs in its functional groups.
1,1,1,3,3,3-Hexafluoroisopropanol: Shares the hexafluoropropyl group but is an alcohol rather than an amide.
Uniqueness
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is unique due to the combination of trifluoromethyl and hexafluoropropylidene groups, which confer high stability, reactivity, and specificity in its interactions with molecular targets. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9NO/c6-3(7,8)1(4(9,10)11)15-2(16)5(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGPNIUGIZHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375357 | |
Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52225-57-7 | |
Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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